molecular formula C27H23ClN4O B2692082 7-(3-chloro-4-methylphenyl)-N-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477230-17-4

7-(3-chloro-4-methylphenyl)-N-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B2692082
CAS RN: 477230-17-4
M. Wt: 454.96
InChI Key: KEYIMPZWPABYOD-UHFFFAOYSA-N
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Description

This compound is a pyrrolopyrimidine derivative. Pyrrolopyrimidines are a class of compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the conjugated system of the pyrrolopyrimidine core. The presence of various phenyl groups could lead to interesting electronic and steric effects .


Chemical Reactions Analysis

As a pyrrolopyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the phenyl rings could undergo electrophilic aromatic substitution, and the pyrimidine ring could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, it’s likely to have a high melting point due to the presence of aromatic rings .

Scientific Research Applications

Synthesis and Characterization

Pyrrolo[2,3-d]pyrimidin derivatives are synthesized through various chemical reactions, including acylation, nucleophilic substitution, and cyclization, to create compounds with specific structural features aimed at enhancing their biological activity. The synthesis of these compounds often involves optimizing reaction conditions to improve yields and confirm the structures through spectral and microanalytical data, highlighting the importance of these molecules in drug development and chemical research S. Asaftei et al., 2009; Wenhui Gan et al., 2021.

Biological Activity

Research on pyrrolo[2,3-d]pyrimidin derivatives often focuses on their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. These compounds are evaluated for their potential as therapeutic agents against various diseases. For example, certain pyrrolo[2,3-d]pyrimidin derivatives have shown moderate anticancer activity, indicating their potential in anticancer drug development Lu Jiu-fu et al., 2015.

Antagonistic Properties

Some derivatives exhibit potent antagonist activity against specific receptors, such as serotonin 5-HT6 receptors, indicating their potential use in treating neurological disorders. The study of structure-activity relationships in these compounds helps in the design of more effective drugs with higher selectivity and potency A. Ivachtchenko et al., 2013.

Crystal Structure Analysis

The crystal structure analysis of pyrrolo[2,3-d]pyrimidin derivatives provides insights into their molecular conformation, which is crucial for understanding their biological activity and interaction with biological targets. Such studies are fundamental in the drug design process, allowing researchers to refine molecular structures for improved efficacy S. Murugavel et al., 2014.

Future Directions

Pyrrolopyrimidines, due to their potential biological activities, are an active area of research in medicinal chemistry. Future studies could explore the biological activity of this specific compound, potentially leading to new therapeutic applications .

properties

IUPAC Name

7-(3-chloro-4-methylphenyl)-N-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O/c1-3-33-22-13-10-20(11-14-22)31-26-25-23(19-7-5-4-6-8-19)16-32(27(25)30-17-29-26)21-12-9-18(2)24(28)15-21/h4-17H,3H2,1-2H3,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYIMPZWPABYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC(=C(C=C4)C)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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